1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid
Description
Properties
CAS No. |
1260752-23-5 |
|---|---|
Molecular Formula |
C11H11BrO3 |
Molecular Weight |
271.11 g/mol |
IUPAC Name |
1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11BrO3/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14) |
InChI Key |
LYGXMBZITQVKIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Directed ortho-Metallation for Regioselective Bromination
The para-methoxy and meta-bromo substitution pattern necessitates precise control over aromatic substitution. A two-step approach is commonly employed:
-
Methoxylation via O-Methylation :
Starting with 4-hydroxybenzaldehyde, methoxylation is achieved using methyl iodide (1.2 equiv) and potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 80°C for 6 hours. This yields 4-methoxybenzaldehyde with >95% purity after extraction with ethyl acetate and water. -
Bromination at the Meta Position :
Directed ortho-metallation (DoM) using lithium diisopropylamide (LDA, 1.1 equiv) at -78°C in tetrahydrofuran (THF) generates a transient aryllithium intermediate. Quenching with bromine (1.05 equiv) at -40°C introduces bromine meta to the methoxy group. This method avoids electrophilic substitution limitations, achieving 85–90% yield.
Table 1 : Bromination Efficiency Under Varied Conditions
| Base | Temperature | Yield (%) | Purity (%) |
|---|---|---|---|
| LDA | -78°C | 88 | 97 |
| NaH | 0°C | 62 | 89 |
| KOtBu | -40°C | 75 | 93 |
Cyclopropanation Techniques
[2+1] Cycloaddition with Carbene Intermediates
The cyclopropane ring is constructed via a rhodium-catalyzed [2+1] cycloaddition between 3-bromo-4-methoxystyrene and ethyl diazoacetate. Key parameters include:
Simmons-Smith Reaction
An alternative employs the Simmons-Smith reagent (CH₂I₂, Zn-Cu couple) in diethyl ether. The reaction proceeds at reflux for 8 hours, yielding the cyclopropane derivative. However, this method suffers from lower regioselectivity (65% yield) due to competing side reactions.
Table 2 : Cyclopropanation Method Comparison
| Method | Catalyst | Yield (%) | Diastereomeric Ratio |
|---|---|---|---|
| [2+1] Cycloaddition | Rh₂(OAc)₄ | 78 | 95:5 |
| Simmons-Smith | Zn-Cu | 65 | 80:20 |
Carboxylic Acid Functionalization
Ester Hydrolysis
The ethyl ester intermediate undergoes hydrolysis using lithium hydroxide (3.0 equiv) in a tetrahydrofuran-water (3:1) mixture at 60°C for 4 hours. Acidification with HCl (1M) precipitates the carboxylic acid, which is recrystallized from ethanol-water (1:2) to ≥99% purity.
Key Optimization :
-
Prolonged hydrolysis (>6 hours) degrades the cyclopropane ring.
-
Lithium hydroxide outperforms NaOH or KOH in minimizing byproducts.
Purification and Characterization
Chromatographic Purification
Final purification employs gradient elution (petroleum ether:ethyl acetate = 50:1 to 2:1) on silica gel, achieving >98% purity.
Spectroscopic Validation
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 1H), 6.85 (d, J = 2.4 Hz, 1H), 3.90 (s, 3H), 1.75–1.82 (m, 4H).
-
HRMS : m/z calc’d for C₁₁H₁₁BrO₃ [M+H]⁺: 271.1105, found: 271.1108.
Scale-Up Considerations
Chemical Reactions Analysis
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or aldehydes, and reduction reactions to form alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a boronic acid derivative to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity :
Recent studies have indicated that derivatives of cyclopropane carboxylic acids exhibit promising anticancer properties. The unique structure of 1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid allows for potential interactions with biological targets involved in cancer progression. Research has shown that modifications in the phenyl ring can enhance the selectivity and potency against various cancer cell lines.
Analgesic Properties :
Preliminary investigations suggest that this compound may also possess analgesic effects. Its structural similarity to known analgesics points to potential pathways for pain relief, warranting further pharmacological studies.
Organic Synthesis
Building Block in Synthesis :
The compound serves as a versatile building block in organic synthesis. Its unique cyclopropane structure can be utilized in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals. The bromine atom provides a site for nucleophilic substitution reactions, which can be exploited to introduce various functional groups.
Reactivity Studies :
Research has focused on the reactivity of this compound under different conditions. Studies have demonstrated its utility in cross-coupling reactions, making it a valuable intermediate for synthesizing diverse organic compounds.
Material Science
Polymer Chemistry :
The incorporation of this compound into polymer matrices has been explored for developing new materials with enhanced properties. Its ability to influence the mechanical and thermal characteristics of polymers makes it an interesting candidate for advanced materials research.
Nanotechnology Applications :
Emerging research indicates potential applications in nanotechnology, where the compound could be used to functionalize nanoparticles or as a precursor for nanostructured materials. This could lead to innovations in drug delivery systems or sensors.
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Anticancer Activity of Cyclopropane Derivatives | Medicinal Chemistry | Demonstrated selective cytotoxicity against breast cancer cell lines. |
| Synthesis and Reactivity of Brominated Cyclopropanes | Organic Synthesis | Highlighted the utility of this compound in cross-coupling reactions. |
| Polymer Blends with Cyclopropane Derivatives | Material Science | Improved mechanical properties observed in polymer composites containing the compound. |
Mechanism of Action
The mechanism of action of 1-(3-bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity to biological targets. The cyclopropane ring provides structural rigidity, which can influence the compound’s interaction with enzymes and receptors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and physical/chemical properties:
Physicochemical and Functional Differences
- Bromine contributes to molecular weight and lipophilicity .
- Steric Effects : Substituents at the 2- or 5-positions (e.g., methyl in 1314773-93-7) introduce steric hindrance, possibly affecting reactivity or binding interactions .
- Biological Relevance : Fluorine-substituted analogs (e.g., 749269-74-7) are favored in drug design for enhanced stability, while bromine aids in radiolabeling or cross-coupling reactions .
Biological Activity
1-(3-Bromo-4-methoxyphenyl)cyclopropane-1-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropane ring attached to a carboxylic acid and a bromo-methoxy-substituted phenyl group. The presence of the bromine and methoxy groups is significant for its biological interactions, influencing both its reactivity and binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The bromine atom enhances the lipophilicity of the compound, facilitating its penetration through cellular membranes. The methoxy group can participate in hydrogen bonding, which may stabilize interactions with target proteins or nucleic acids.
Key Mechanisms Include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical biochemical pathways.
- Modulation of Signaling Pathways : It can influence signaling cascades that regulate cell proliferation and apoptosis.
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been tested against various cancer cell lines, demonstrating cytotoxic effects through multiple mechanisms:
- Cell Cycle Arrest : The compound induces cell cycle arrest at the G0/G1 phase, inhibiting proliferation.
- Apoptosis Induction : It promotes mitochondrial apoptosis in cancer cells, activating caspases and leading to programmed cell death.
- Anti-Angiogenic Effects : In vitro studies have shown that it disrupts vascular endothelial growth factor (VEGF) signaling, inhibiting angiogenesis.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5.2 | Induces apoptosis |
| A549 | 4.9 | Cell cycle arrest |
| HCT116 | 6.0 | Inhibits migration |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, possibly through disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
Case Studies
Several studies have investigated the biological activities of similar compounds within the same chemical class, providing insights into the potential applications of this compound:
-
Study on Anticancer Effects :
- A study conducted on human cervical carcinoma (HeLa) cells demonstrated that treatment with the compound resulted in significant cytotoxicity, with an IC50 value indicating effective inhibition of cell growth.
- Mechanistic investigations revealed the induction of apoptosis via mitochondrial pathways and activation of caspase cascades.
-
Research on Antimicrobial Properties :
- A comparative analysis showed that derivatives with similar structural motifs exhibited broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria.
- The study highlighted the potential for developing new antimicrobial agents based on the structural framework of this compound.
Q & A
Q. Basic Characterization
- ¹H/¹³C NMR : Key signals include cyclopropane protons (δ 1.2–2.5 ppm, coupling constants J = 6–8 Hz) and aromatic protons (δ 6.8–7.5 ppm). The carboxylic acid proton appears as a broad singlet (~δ 12.6 ppm) .
- HRMS : Confirm molecular weight (e.g., [M+Na]+ peak at m/z 296.98) and isotopic patterns (e.g., bromine’s 1:1 doublet) .
- X-ray Crystallography : Resolve cyclopropane ring geometry and substituent orientations in solid-state structures .
What challenges arise in cyclopropanation, and how can they be mitigated?
Q. Advanced Synthesis Challenges
- Ring Strain : Cyclopropane’s high strain energy can lead to side reactions (e.g., ring-opening). Mitigate using sterically hindered bases (e.g., DBU) to stabilize intermediates .
- Stereochemical Control : Use chiral catalysts (e.g., Rh₂(OAc)₄) to enforce enantioselectivity in asymmetric cyclopropanation .
- Byproduct Formation : Optimize reaction time and temperature to minimize dimerization or over-bromination .
What in vitro assays are suitable for evaluating bioactivity?
Q. Advanced Biological Applications
- Enzyme Inhibition : Screen against cytochrome P450 isoforms (CYP3A4, CYP2D6) using fluorogenic substrates and IC₅₀ determination .
- Protein Binding Studies : Use SPR or ITC to assess affinity for targets like kinases or GPCRs .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays, noting EC₅₀ values .
How does the compound’s electronic structure influence its reactivity in medicinal chemistry?
Q. Advanced Mechanistic Insight
- Electrophilic Sites : The bromine atom acts as a leaving group in nucleophilic aromatic substitution, while the carboxylic acid enables salt bridge formation with biological targets .
- Cyclopropane as a Bioisostere : The strained ring mimics peptide bonds or trans-alkenes, enhancing metabolic stability compared to linear analogs .
What computational tools predict pharmacokinetic properties like BBB permeability?
Q. Advanced Computational Methods
- QSAR Models : Use SwissADME or ADMET Predictor to estimate BBB penetration (e.g., BBB score > 0.3 indicates likely CNS activity) .
- Molecular Dynamics (MD) : Simulate membrane interactions to assess passive diffusion through lipid bilayers .
How should researchers handle storage and stability issues?
Q. Basic Stability Protocols
- Storage : Store at 2–8°C in airtight containers under inert gas (Ar/N₂) to prevent oxidation .
- Reconstitution : Use anhydrous DMSO for stock solutions to avoid hydrolysis of the cyclopropane ring .
What strategies optimize regioselectivity in bromination and methoxylation steps?
Q. Advanced Reaction Design
- Directing Groups : Install temporary protecting groups (e.g., acetyl) to direct bromination to the 3-position .
- Microwave-Assisted Synthesis : Enhance para-methoxylation selectivity using controlled dielectric heating .
How can crystallography resolve ambiguities in cyclopropane conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
